molecular formula C13H18ClN3O3 B2957091 2-Chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one CAS No. 2411184-14-8

2-Chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one

Cat. No. B2957091
CAS RN: 2411184-14-8
M. Wt: 299.76
InChI Key: LAVRMLKJSNKLMA-JDRUZZMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction, while the propanone group could be introduced through a carbonylation reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bicyclic heptane ring suggests that the compound could have a rigid, three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. For example, the propanone group could undergo nucleophilic addition reactions, while the oxadiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could increase the compound’s stability and resistance to degradation .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling and storing the compound .

Future Directions

Future research could focus on exploring the potential uses of the compound, such as its potential as a pharmaceutical drug or as a chemical intermediate in organic synthesis .

properties

IUPAC Name

2-chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-8(14)11(18)17-6-4-9-3-5-13(9,17)12-16-15-10(20-12)7-19-2/h8-9H,3-7H2,1-2H3/t8?,9-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRMLKJSNKLMA-JDRUZZMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2C1(CC2)C3=NN=C(O3)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N1CC[C@H]2[C@@]1(CC2)C3=NN=C(O3)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-2-chloro-1-[(1R,5R)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one

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